molecular formula C18H14F3NO8S2 B4548373 ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate

ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate

Cat. No.: B4548373
M. Wt: 493.4 g/mol
InChI Key: FPSAKEFYBMXUJC-UHFFFAOYSA-N
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Description

Ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate is a useful research compound. Its molecular formula is C18H14F3NO8S2 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.01129324 g/mol and the complexity rating of the compound is 794. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermal Reaction and Pyrolysis

Research by Tanikaga et al. (1984) on the thermal reaction of ethyl (2E)-2-phenylsulfinyl-2-alkenoates revealed insights into the formation of ethyl (2E,4E)-2,4-alkadienoates and ethyl (2E)-4-hydroxy-2-alkenoates through refluxing in xylene. This study provides foundational knowledge on the behavior of sulfinylated ester compounds under thermal conditions, which could relate to the thermal stability and reactivity of ethyl 2-{[({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)acetyl]oxy}benzoate (Tanikaga et al., 1984).

Cooperative Motion in Amorphous Polymers

Meng et al. (1996) studied the copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM) and its effects on the optical properties of polymers. The findings on cooperative motion between azo and BEM side groups leading to enhanced birefringence have implications for developing advanced materials with tailored optical properties (Meng et al., 1996).

Intramolecular Cyclization

Coustard (2001) explored the cyclization of nitroketene S,S-acetals in trifluoromethanesulfonic acid, resulting in various cyclic orthothioesters. This research highlights the potential for creating complex cyclic structures from simpler precursors, offering insights into synthetic strategies that could apply to derivatives of the target compound (Coustard, 2001).

Liquid Crystalline Polysiloxanes

Bracon et al. (2000) synthesized monomers with fluorinated chains and a central mesogenic moiety, leading to polysiloxanes with high smectogen properties. This work on the synthesis and characterization of liquid crystalline materials could inform applications of this compound in creating novel materials with specific thermal and optical properties (Bracon et al., 2000).

Anti-inflammatory Pharmaceuticals

Kodela et al. (2012) introduced NOSH-Aspirin, a hybrid compound releasing both nitric oxide and hydrogen sulfide, showing potent anti-inflammatory effects. While this study focuses on a different chemical family, it underscores the potential of multifunctional compounds in therapeutic applications, suggesting areas where this compound derivatives could be explored for biological activities (Kodela et al., 2012).

Properties

IUPAC Name

ethyl 2-[2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetyl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO8S2/c1-2-29-17(24)12-5-3-4-6-14(12)30-16(23)10-31-15-8-7-11(9-13(15)22(25)26)32(27,28)18(19,20)21/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSAKEFYBMXUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)CSC2=C(C=C(C=C2)S(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.